molecular formula C15H16NO2+ B257325 1-Benzyl-4-(ethoxycarbonyl)pyridinium

1-Benzyl-4-(ethoxycarbonyl)pyridinium

Cat. No.: B257325
M. Wt: 242.29 g/mol
InChI Key: BPQZOONRXJQWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(ethoxycarbonyl)pyridinium is a quaternary ammonium compound characterized by a pyridinium core substituted with a benzyl group at the 1-position and an ethoxycarbonyl (ethoxy-COO-) group at the 4-position. It is a brown crystalline powder with a melting point of 162°C and solubility in ammonium hydroxide and methanol . The ethoxycarbonyl group imparts unique electronic and steric properties, influencing its reactivity, binding affinity, and applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C15H16NO2+

Molecular Weight

242.29 g/mol

IUPAC Name

ethyl 1-benzylpyridin-1-ium-4-carboxylate

InChI

InChI=1S/C15H16NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/q+1

InChI Key

BPQZOONRXJQWEC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

1-Benzyl-4-(dimethylamino)pyridinium

Structural Differences: Replaces the ethoxycarbonyl group with a dimethylamino (-N(CH₃)₂) moiety. Key Findings:

  • Binding Interactions: The dimethylamino group enables π-cation interactions with residues Trp420, Tyr333, and Trp423 in choline kinase α1 (ChoKα1), mimicking the positive charge of choline .
  • Biological Activity : Derivatives like compound 10a induce G1 phase cell-cycle arrest in cancer cells (e.g., Jurkat, MCF-7) .
  • Conformational Effects: The dimethylamino group allows dual binding modes in dimeric compounds (e.g., 10a), where one fragment binds the enzyme’s hydrophobic pocket, and the second interacts externally .

Comparison :

  • Ethoxycarbonyl derivatives are less reported in kinase inhibition but show promise in DNA-binding applications (see Section 2.3).

N-Benzyl Pyridinium–Curcumin Hybrids

Structural Differences : Feature curcumin-derived substituents (e.g., 5-(4-hydroxy-3-methoxyphenyl)-3-oxopenta-1,4-dien-1-yl) at the 4-position .
Key Findings :

  • DNA Binding: Ethoxycarbonyl-containing analogs (e.g., AV-153 Na) exhibit pronounced hyperchromic and bathochromic effects, indicating strong DNA intercalation .
  • Antimicrobial Activity : Ethoxycarbonyl groups correlate with enhanced antimicrobial activity, likely due to DNA interaction .

Comparison :

  • However, its simpler structure may improve synthetic accessibility.

Ethoxycarbonyl vs. Propoxycarbonyl Derivatives

Structural Differences : Ethoxycarbonyl (-COOCH₂CH₃) vs. propoxycarbonyl (-COOCH₂CH₂CH₃).
Key Findings :

  • DNA-Binding Capacity : Ethoxycarbonyl derivatives (AV-153 Na) show ~30-fold stronger DNA binding than propoxycarbonyl analogs (J-4-96) .
  • Steric Effects : Bulkier propoxy groups reduce DNA interaction, highlighting the importance of substituent size .

Comparison :

  • The ethoxycarbonyl group in 1-Benzyl-4-(ethoxycarbonyl)pyridinium balances electronic and steric properties, optimizing DNA-binding and microbial targeting compared to larger esters.

Dimeric Pyridinium Compounds (e.g., Compound 10a)

Structural Differences: Contain two 1-benzyl-4-(dimethylamino)pyridinium fragments linked by a flexible spacer . Key Findings:

  • Dual Binding : One fragment binds the choline site, while the second interacts with external residues (e.g., Ile433) .
  • Enzyme Inhibition : Enhanced inhibitory potency due to simultaneous engagement of multiple binding pockets .

Comparison :

  • Monomeric this compound lacks this dual-binding capability but may exhibit lower toxicity due to reduced molecular complexity.

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